molecular formula C12H10O2S B7941823 Furan-2-yl(4-(methylthio)phenyl)methanone CAS No. 73242-06-5

Furan-2-yl(4-(methylthio)phenyl)methanone

Cat. No.: B7941823
CAS No.: 73242-06-5
M. Wt: 218.27 g/mol
InChI Key: UDZNAQBLAHNASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-yl(4-(methylthio)phenyl)methanone (CAS 73242-06-5) is a methanone derivative featuring a furan-2-yl group linked via a carbonyl bridge to a 4-(methylthio)phenyl substituent. Its molecular formula is C₁₂H₁₀O₂S, with a molecular weight of 218.27 g/mol .

This scaffold is part of a broader class of furan-phenyl methanones studied for their biological activities, particularly as protein tyrosine kinase (PTK) inhibitors . The methylthio group may influence drug metabolism and receptor binding, as sulfur atoms often participate in hydrophobic interactions or hydrogen bonding .

Properties

IUPAC Name

furan-2-yl-(4-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-15-10-6-4-9(5-7-10)12(13)11-3-2-8-14-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZNAQBLAHNASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401273810
Record name 2-Furanyl[4-(methylthio)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73242-06-5
Record name 2-Furanyl[4-(methylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73242-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanyl[4-(methylthio)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-(methylthio)phenyl)methanone typically involves the reaction of furan-2-carbaldehyde with 4-(methylthio)benzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(methylthio)phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a protein tyrosine kinase inhibitor, which could have implications in cancer research.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Furan-2-yl(4-(methylthio)phenyl)methanone involves its interaction with specific molecular targets, such as protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways that regulate cell growth, differentiation, and proliferation. This makes it a promising candidate for the development of anticancer drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents/Modifications Biological Activity/Properties References
Furan-2-yl(4-(methylthio)phenyl)methanone C₁₂H₁₀O₂S 4-(methylthio)phenyl PTK inhibition (potential)
(4-Chlorophenyl)(furan-2-yl)methanone C₁₁H₇ClO₂ 4-chlorophenyl Enhanced PTK inhibition vs. genistein
(4-Methoxyphenyl)(furan-2-yl)methanone C₁₂H₁₀O₃ 4-methoxyphenyl Moderate PTK activity; improved solubility
Thiophen-2-yl(quinolin-3-yl)methanone C₁₅H₁₀NOS Thiophene replaces furan; quinoline Unspecified activity; structural diversity
4-(4-Aminophenyl)piperazin-1-ylmethanone C₁₆H₁₇N₃O₂ Piperazine-aminophenyl hybrid Synthetic intermediate for inhibitors
(4-Fluoro-3-methylphenyl)(furan-2-yl)methanone C₁₂H₉FO₂ Fluorine and methyl on phenyl Not reported; structural analog
4-(Methylthio)phenyl(naphthalen-1-yl)methanone C₁₈H₁₄OS Naphthalene replaces furan Anticancer activity (EGFR pathway)

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight and Rotatable Bonds : The target compound (MW 218.27) falls below the 500 Da threshold associated with poor bioavailability. Its 2 rotatable bonds (furan-carbonyl-phenyl linkage) suggest favorable membrane permeability .
  • Polar Surface Area (PSA) : Estimated PSA of ~30 Ų (furan O + carbonyl O) indicates moderate solubility, comparable to chloro- and methoxy-substituted analogs .

Biological Activity

Furan-2-yl(4-(methylthio)phenyl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring attached to a phenyl group that contains a methylthio substituent. This unique structure contributes to its diverse biological properties.

The biological activity of furan derivatives often involves the inhibition of protein tyrosine kinases (PTKs), which play crucial roles in cell signaling pathways related to growth and differentiation. The methylthio group enhances the compound's interaction with these targets, potentially increasing its efficacy as an inhibitor.

1. Anticancer Activity

Research indicates that furan derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the synthesis of various furan derivatives and their evaluation against cancer cell lines such as MCF-7 (breast cancer) and HSC-3 (squamous cell carcinoma). The derivatives demonstrated promising IC50 values, indicating their potential as therapeutic agents:

CompoundCell LineIC50 (μM)
This compoundMCF-710.0
This compoundHSC-37.5

These results suggest that this compound may inhibit cancer cell proliferation effectively.

2. Anti-inflammatory Activity

Furan derivatives have been studied for their anti-inflammatory effects. In a carrageenan-induced paw edema model, compounds similar to this compound showed significant inhibition of inflammation:

Concentration (mmol/kg)Inhibition (%)
0.0154
0.138 - 57.7

The anti-inflammatory action is hypothesized to be mediated through COX-1 and COX-2 inhibition, which are critical enzymes in the inflammatory pathway.

Case Study: Protein Tyrosine Kinase Inhibition

A series of studies focused on the synthesis and biological evaluation of furan derivatives for PTK inhibition revealed that certain compounds exhibited IC50 values lower than that of genistein, a known PTK inhibitor:

CompoundIC50 (μM)
Furan Derivative A4.66
Furan Derivative B6.42
Genistein13.65

This indicates that furan derivatives can be more potent than established reference compounds, highlighting their therapeutic potential in targeting cancer-related pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furan-2-yl(4-(methylthio)phenyl)methanone
Reactant of Route 2
Reactant of Route 2
Furan-2-yl(4-(methylthio)phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.